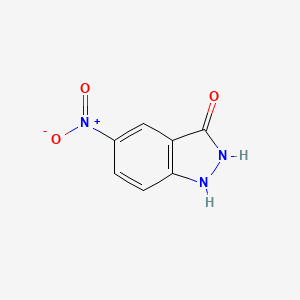

5-Nitro-1,2-dihydro-3H-indazol-3-one

Vue d'ensemble

Description

5-Nitro-1,2-dihydro-3H-indazol-3-one is a useful research compound. Its molecular formula is C7H5N3O3 and its molecular weight is 179.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Indazole derivatives, a class to which this compound belongs, have been drawing attention in medicinal chemistry as kinase inhibitors . These compounds are particularly used in the design of tyrosine kinase and threonine kinase inhibitors .

Mode of Action

Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This suggests that the compound might interact with its targets, possibly kinases, through hydrogen bonding, leading to inhibition of the target’s activity.

Action Environment

Factors such as ph can influence the nitrosation of indoles, a process used in the synthesis of indazole derivatives . This suggests that environmental conditions might also influence the activity and stability of the compound.

Analyse Biochimique

Biochemical Properties

5-Nitro-1,2-dihydro-3H-indazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways within cells. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the downregulation of pathways involved in cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a melting point of 280-282°C . Its stability and activity can be influenced by various factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage . These effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For instance, the compound can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on energy production and cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for instance, can influence gene expression by interacting with nuclear proteins and transcription factors . Similarly, its localization in the cytoplasm can affect cytoplasmic signaling pathways and metabolic processes .

Activité Biologique

5-Nitro-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the context of treating parasitic diseases such as Chagas disease caused by Trypanosoma cruzi. This article delves into the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound possesses a molecular formula of C₉H₈N₄O₃ and a molecular weight of 179.13 g/mol. Its structure features a five-membered ring containing nitrogen atoms and a nitro group, which contributes to its diverse chemical reactivity. The compound is typically synthesized through cyclization reactions involving substituted benzoic acids or hydrazides. Various synthetic routes have been explored to optimize yield and purity, including photochemical methods that utilize environmentally friendly aqueous solvents at room temperature.

Antiparasitic Activity

The primary focus of research on this compound has been its activity against Trypanosoma cruzi. Studies have demonstrated that derivatives of this compound exhibit potent trypanocidal activity. For instance, two derivatives—1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (compound 16) and 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (compound 24)—showed impressive in vitro results against both replicative forms (epimastigotes and intracellular amastigotes) of the parasite with IC50 values significantly lower than those of standard treatments like benznidazole .

Table 1: In Vitro Activity of 5-Nitroindazole Derivatives Against T. cruzi

| Compound | IC50 (μM) - Epimastigotes | IC50 (μM) - Intracellular Amastigotes | Toxicity on Cardiac Cells |

|---|---|---|---|

| 16 | 0.49 | 0.41 | Low |

| 24 | 5.75 | 1.17 | Low |

The findings indicate that these compounds not only reduce parasitemia significantly but also exhibit lower toxicity compared to traditional treatments . In vivo studies further corroborated these results, showing a reduction in parasitemia by up to 91% when administered in combination with benznidazole .

The mechanism underlying the antiparasitic activity of this compound is primarily attributed to the generation of reactive oxygen species (ROS) upon activation of the nitro group by nitroreductases present in T. cruzi. This oxidative stress leads to apoptosis in the parasites. Computational studies have shown that the compound interacts with critical residues in the binding sites of these enzymes, enhancing its efficacy as a trypanocidal agent .

Case Studies

Several studies have explored the efficacy of various derivatives of 5-nitroindazole in both laboratory settings and animal models:

- Study on Compound 16 : In a study evaluating the activity against drug-resistant strains of T. cruzi, compound 16 demonstrated an ability to significantly reduce parasitemia levels in infected mice while showing no acute toxicity .

- Combination Therapy : Research indicated that co-administration of compounds 16 and 24 with benznidazole resulted in enhanced survival rates in infected mice compared to untreated controls, highlighting their potential as part of combination therapies for Chagas disease .

Applications De Recherche Scientifique

Biochemical Properties

5-Nitro-1,2-dihydro-3H-indazol-3-one possesses a molecular formula of C₇H₅N₃O₃ and a molecular weight of 179.13 g/mol. Its structure includes a five-membered ring with nitrogen atoms and a nitro group, which contributes to its reactivity and biological activity. The compound has demonstrated significant interactions with various enzymes and proteins, influencing cellular pathways and metabolic processes.

Cellular Effects

The compound has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. It interacts with cellular components to modulate gene expression and metabolism, leading to alterations in cell function. Notably, it inhibits certain kinases involved in critical signaling pathways, affecting cellular responses to stress and proliferation.

Antiparasitic Activity

One of the most notable applications of this compound is its effectiveness against parasitic diseases such as Chagas disease, caused by Trypanosoma cruzi. Research indicates that derivatives of this compound exhibit potent trypanocidal activity. For example:

Table 1: In Vitro Activity of 5-Nitroindazole Derivatives Against T. cruzi

| Compound | IC50 (μM) - Epimastigotes | IC50 (μM) - Intracellular Amastigotes | Toxicity on Cardiac Cells |

|---|---|---|---|

| 16 | 0.49 | 0.41 | Low |

| 24 | 5.75 | 1.17 | Low |

These findings suggest that compounds derived from this compound not only reduce parasitemia effectively but also exhibit lower toxicity compared to traditional treatments like benznidazole.

Case Studies

Several studies have explored the efficacy of various derivatives of this compound:

- Study on Compound 16 : This study evaluated the activity against drug-resistant strains of T. cruzi, demonstrating significant reductions in parasitemia levels in infected mice without acute toxicity.

- Combination Therapy : Research indicated that co-administration of compounds with benznidazole resulted in enhanced survival rates in infected mice compared to untreated controls, emphasizing their potential as part of combination therapies for Chagas disease .

Additional Applications

Beyond antiparasitic effects, derivatives of this compound have been investigated for their potential in treating inflammatory diseases due to their ability to inhibit specific enzymes like lipoxygenase (5-LO). This inhibition may provide therapeutic benefits while minimizing gastrointestinal side effects commonly associated with cyclooxygenase inhibitors .

Propriétés

IUPAC Name |

5-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-5-3-4(10(12)13)1-2-6(5)8-9-7/h1-3H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSFRTHYHRTUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210255 | |

| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61346-19-8 | |

| Record name | 1,2-Dihydro-5-nitro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61346-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061346198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-nitro-1H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the in vitro and in vivo activity of 5-nitro-1,2-dihydro-3H-indazol-3-one derivatives against Trypanosoma cruzi?

A1: Research indicates that specific this compound derivatives, namely 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one and 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (compounds 16 and 24 respectively), demonstrate promising activity against both drug-sensitive (TcVI) and moderately drug-resistant (TcII) strains of Trypanosoma cruzi []. In vitro studies show these compounds effectively inhibit the parasite's replicative forms, epimastigotes and intracellular amastigotes, with compound 16 displaying greater potency []. Importantly, these compounds exhibit lower toxicity towards cardiac cells compared to the current standard treatment, benznidazole (BZ), resulting in a more favorable selectivity index []. While not as potent as BZ against the non-replicative bloodstream trypomastigotes in vitro, in vivo studies using a mouse model of acute T. cruzi infection demonstrated a reduction in parasitemia with both compounds, reaching up to a 60% reduction with compound 16 alone []. Combining either compound with BZ further enhanced efficacy, significantly reducing parasitemia and increasing survival rates compared to untreated controls []. These findings highlight the potential of this compound derivatives as a novel therapeutic strategy for Chagas disease, particularly in combination therapies.

Q2: How does the structure of this compound derivatives impact their activity?

A2: While the provided research [] focuses primarily on the in vitro and in vivo activity of two specific this compound derivatives, it acknowledges that this scaffold represents a promising starting point for further development. Exploring structure-activity relationships (SAR) by systematically modifying the substituents on the indazole ring could unveil crucial insights into optimizing their activity, potency, and selectivity. Future studies should investigate the impact of varying the substituents at the 1 and 2 positions of the indazole ring, as well as modifications to the nitro group at the 5 position, to establish key structural features that govern their interaction with potential targets in T. cruzi and ultimately enhance their therapeutic efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.